molecular formula C19H18N4O2 B2696345 1-Phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one CAS No. 1170285-12-7

1-Phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Cat. No.: B2696345
CAS No.: 1170285-12-7
M. Wt: 334.379
InChI Key: PSXUONFDPMQYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a phenethyl group at position 1 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a pyridin-2-yl group, imparting unique electronic and steric properties.

Properties

IUPAC Name

1-(2-phenylethyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-17-12-15(13-23(17)11-9-14-6-2-1-3-7-14)18-21-19(25-22-18)16-8-4-5-10-20-16/h1-8,10,15H,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXUONFDPMQYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine moiety is often introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the Pyrrolidinone Core: This step may involve the cyclization of an appropriate precursor, such as an amino acid derivative, under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or oxadiazole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of pyridine derivatives with oxadiazole precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry confirm the successful synthesis and purity of the compound. The molecular structure is critical for understanding its biological activity and potential applications.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of the pyridine moiety enhances the antimicrobial efficacy of the compound, making it a candidate for further development in treating bacterial infections .

Table 1: Antimicrobial Activity of 1-Phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Candida albicans64 µg/mLLow

Neuropharmacological Applications

The compound's structural similarity to known neurotransmitter agents suggests potential applications in neuropharmacology. Preliminary studies indicate that it may act as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This modulation could lead to applications in treating mood disorders and neurodegenerative diseases .

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of 1-Phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one to various biological targets. These studies provide insights into how modifications to the compound's structure can enhance its biological activity. The computational data suggest that specific substitutions on the pyridine or oxadiazole rings can significantly improve binding interactions with target proteins .

Case Studies and Research Findings

Several research projects have focused on exploring the therapeutic potential of this compound:

  • Antimicrobial Efficacy Study : A study conducted by Prabhakar et al. evaluated a series of oxadiazole derivatives, including those with similar structures to 1-Phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one. Results indicated promising antibacterial activity, paving the way for further investigation into its use as an antimicrobial agent .
  • Neuroactive Compound Research : Investigations into the neuroactive properties of related compounds revealed their potential as anxiolytics and antidepressants. The structure-function relationship analysis highlighted that modifications to the oxadiazole core could enhance neuroactivity while reducing side effects associated with traditional pharmacotherapies .

Mechanism of Action

The mechanism of action of 1-Phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its ability to form hydrogen bonds and π-π interactions, which can be crucial for binding to biological targets.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

1-Phenyl-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (CAS 1172810-13-7)
  • Structure : Differs by replacing the phenethyl group with a phenyl group.
  • Impact : The absence of the ethylene spacer reduces lipophilicity (logP) and may limit membrane permeability compared to the phenethyl analog. However, the phenyl group enhances aromatic stacking interactions in hydrophobic binding pockets .
  • Molecular Weight: 306.32 g/mol (vs.
4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one (CAS 1171762-43-8)
  • Structure : Substitutes pyridinyl with 2-fluorophenyl on the oxadiazole.
  • Impact : Fluorine introduces electron-withdrawing effects, enhancing metabolic stability and possibly binding affinity to targets like serotonin receptors. The lack of a nitrogen heterocycle (pyridine) may reduce hydrogen-bonding capacity .
  • Molecular Weight : 323.32 g/mol, slightly higher due to fluorine substitution .
1-Cyclohexyl-4-[5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
  • Structure : Cyclohexyl group replaces phenethyl, and pyridinyl is replaced by methylpyrazolyl.
  • The methylpyrazolyl moiety may enhance solubility due to polar N-atoms .

Pharmacological and Physicochemical Properties

Compound Target/Activity Molecular Weight (g/mol) Key Substituent Effects Reference
Target Compound GSK-3β inhibition (hypothesized) ~348.4 Phenethyl enhances lipophilicity; pyridinyl enables H-bonding
1-Phenyl Analog (CAS 1172810-13-7) Unknown 306.32 Phenyl reduces steric bulk, may improve solubility
2-Fluorophenyl Analog (CAS 1171762-43-8) Potential CNS activity 323.32 Fluorine increases metabolic stability; lacks pyridinyl’s electronic effects
Cyclohexyl-Pyrazolyl Analog Screening compound ~360.4 Cyclohexyl limits membrane permeability; pyrazolyl may improve target selectivity

Therapeutic Potential and Patent Landscape

  • Neuropathic Pain : describes oxadiazole derivatives with benzofuran substitutions for neuropathic pain. The target compound’s pyridinyl group may offer superior binding to pain-related receptors compared to benzofuran’s planar structure .
  • Neuroprotection : highlights neuroprotective GSK-3β inhibitors with oxadiazole motifs. The phenethyl group in the target compound could enhance blood-brain barrier penetration relative to cyclopropane-containing analogs .

Biological Activity

1-Phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolidine ring, an oxadiazole moiety, and a phenethyl group. The presence of these functional groups contributes to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and lung adenocarcinoma (LXFA 629) . Further modifications to the oxadiazole structure have led to derivatives with enhanced antitumor activity. One derivative showed an IC50 value of 1.143 µM against renal cancer cells .

Cell Line IC50 (µM)
Colon Adenocarcinoma (HT-29)2.76
Lung Adenocarcinoma (LXFA 629)9.27
Renal Cancer1.143

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro studies revealed that it exhibits activity against various coronaviruses, including SARS-CoV-2, with an EC50 value of 4.7 µM and a CC50 value of 21 µM . This suggests potential as a therapeutic agent in viral infections.

The biological activity of 1-phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Compounds containing the oxadiazole ring have shown inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases .
  • Cytotoxic Effects : The compound exhibits cytotoxicity towards tumor cells through apoptosis induction and cell cycle arrest mechanisms .
  • Receptor Modulation : The compound may act on specific receptors involved in cancer progression and viral replication, influencing signaling pathways critical for cell survival and proliferation .

Case Studies

A notable study conducted on the derivative containing the oxadiazole moiety highlighted its selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.